molecular formula C27H25N3O4S2 B609226 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide CAS No. 219832-49-2

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide

Cat. No. B609226
M. Wt: 519.63
InChI Key: FLDBNMYJUMAXDQ-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a complex structure with the linear formula: C26H24N2O4S4 .


Molecular Structure Analysis

The compound has a complex molecular structure. The SMILES string representation is O=S (NC1=C (SSC2=C (NS (C (C=C3)=CC=C3C) (=O)=O)C=CC=C2)C=CC=C1) (C (C=C4)=CC=C4C)=O . This representation provides a way to encode the structure of the molecule in a text format.

Scientific Research Applications

  • Phospholipase A2 Inhibitors : A related compound, 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides, was evaluated as an inhibitor of membrane-bound phospholipase A2. It showed potent inhibitory effects and significantly reduced the size of myocardial infarction in rats (Oinuma et al., 1991).

  • Antimicrobial Activity : Another similar compound, 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, displayed interesting antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

  • Antibacterial Drug Impurity : A study focusing on the synthesis of an antibacterial compound, Sulfamethizole, identified an impurity structurally related to the compound . This impurity was formed during the reaction process (Talagadadeevi et al., 2012).

  • Biological Potential in Schiff Bases : A study synthesized novel Schiff bases from a similar sulfonamide compound and evaluated their enzyme inhibition and antioxidant potential. These compounds showed significant inhibition against specific enzymes and demonstrated good antioxidant properties (Kausar et al., 2019).

  • Antibacterial and Antifungal Activity : Sulfonamide-derived compounds and their transition metal complexes were synthesized and characterized. These compounds exhibited moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).

  • Carbonic Anhydrase Inhibitors : A study synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold. These compounds showed strong affinities towards carbonic anhydrase isozymes and were effective in lowering intraocular pressure in rabbits (Casini et al., 2002).

  • Anticancer and Radiosensitizing Agents : Novel sulfonamide derivatives synthesized in a study were evaluated for their in-vitro anticancer activity and potential as radiosensitizing agents. Several compounds showed higher activity than the reference drug, doxorubicin, against specific cancer cell lines (Ghorab et al., 2015).

  • Selective COX-2 Inhibitors : A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. One compound identified was highly potent and selective, with potential for treating rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Safety And Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety measures to prevent any harm.

properties

IUPAC Name

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDBNMYJUMAXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide

Citations

For This Compound
2
Citations
MR Pitman, JA Powell, C Coolen, PAB Moretti… - Oncotarget, 2015 - ncbi.nlm.nih.gov
The dynamic balance of cellular sphingolipids, the sphingolipid rheostat, is an important determinant of cell fate, and is commonly deregulated in cancer. Sphingosine 1-phosphate is a …
Number of citations: 69 www.ncbi.nlm.nih.gov
L Hasanifard, R Sheervalilou… - Journal of Cellular …, 2019 - Wiley Online Library
Chemoresistance is a complicated process developed by most cancers and accounts for the majority of relapse and metastasis in cancer. The main mechanisms of chemoresistance …
Number of citations: 28 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.